TAS0728

Vue d'ensemble

Description

TAS0728 est un nouvel inhibiteur de kinase à petite molécule, à liaison covalente, qui cible sélectivement le récepteur 2 du facteur de croissance épidermique humain (HER2). HER2 est un membre de la famille ERBB des récepteurs tyrosine kinases, qui comprend le récepteur du facteur de croissance épidermique, HER2, HER3 et HER4. Des anomalies génétiques dans HER2 ont été rapportées dans divers cancers, ce qui en fait une cible thérapeutique prometteuse .

Méthodes De Préparation

La synthèse de TAS0728 implique la liaison covalente du composé à la kinase HER2 au niveau de la cystéine 805. Les voies de synthèse spécifiques et les conditions réactionnelles pour this compound sont propriétaires et n'ont pas été entièrement divulguées dans le domaine public. Il est connu que this compound est préparé sous forme d'inhibiteur de liaison covalente oral . Les méthodes de production industrielle de this compound impliqueraient probablement des processus de synthèse et de purification à grande échelle pour garantir la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

TAS0728 subit des réactions de liaison covalente avec la kinase HER2. Cette liaison est très spécifique et n'est pas affectée par les concentrations élevées d'adénosine triphosphate. Le composé présente une inhibition robuste et soutenue de la phosphorylation de HER2, HER3 et des effecteurs en aval, conduisant à l'apoptose dans les cellules cancéreuses du sein amplifiées par HER2 . Le principal produit formé à partir de ces réactions est le complexe this compound-HER2, qui inhibe l'activité kinase de HER2.

Applications de recherche scientifique

This compound a montré une activité antitumorale puissante dans les modèles précliniques, en particulier dans les modèles tumoraux amplifiés par HER2. Il s'est avéré efficace à la fois en tant qu'agent unique et en association avec des anticorps ciblant HER2. Le composé a démontré la capacité d'induire une régression tumorale dans des modèles de xénogreffes de souris portant des tumeurs dépendantes du signal HER2 et a présenté un avantage de survie sans toxicité évidente dans un modèle de souris de dissémination péritonéale portant des cellules cancéreuses stimulées par HER2 . This compound est actuellement évalué dans des essais cliniques pour ses applications thérapeutiques potentielles dans le traitement des cancers activés par HER2 .

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente à la kinase HER2 au niveau de la cystéine 805, inhibant sélectivement son activité kinase. Cette inhibition n'est pas affectée par les concentrations élevées d'adénosine triphosphate. Le composé inhibe puissamment la phosphorylation de HER2 mutée et de type sauvage, ainsi que HER3 et les effecteurs en aval. Cela conduit à l'induction de l'apoptose dans les cellules cancéreuses du sein amplifiées par HER2 et les tissus tumoraux . Les cibles moléculaires et les voies impliquées comprennent les voies de signalisation HER2 et HER3, qui sont associées à des signaux de survie et de croissance cellulaire renforcés dans les cellules cancéreuses .

Applications De Recherche Scientifique

TAS0728 has shown potent antitumor activity in preclinical models, particularly in HER2-amplified tumor models. It has been effective both as a single agent and in combination with HER2-targeting antibodies. The compound has demonstrated the ability to induce tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors and has exhibited a survival benefit without evident toxicity in a peritoneal dissemination mouse model bearing HER2-driven cancer cells . This compound is currently being assessed in clinical trials for its potential therapeutic applications in treating HER2-activated cancers .

Mécanisme D'action

TAS0728 exerts its effects by covalently binding to the HER2 kinase at cysteine 805, selectively inhibiting its kinase activity. This inhibition is not affected by high adenosine triphosphate concentrations. The compound potently inhibits the phosphorylation of mutated and wild-type HER2, as well as HER3 and downstream effectors. This leads to the induction of apoptosis in HER2-amplified breast cancer cells and tumor tissues . The molecular targets and pathways involved include the HER2 and HER3 signaling pathways, which are associated with enhanced survival and cell growth signals in cancer cells .

Comparaison Avec Des Composés Similaires

TAS0728 est unique dans son mécanisme de liaison covalente et sa haute spécificité pour HER2 par rapport au récepteur du facteur de croissance épidermique de type sauvage. Des composés similaires comprennent le lapatinib, l'afatinib et le nératinib, qui appartiennent à différentes classes chimiques telles que la quinazoline et la cyanoquinoline . Contrairement à ces composés, this compound a montré une efficacité et une spécificité améliorées dans les modèles précliniques, ce qui en fait une option thérapeutique prometteuse pour les cancers activés par HER2 .

Activité Biologique

TAS0728 is an innovative oral covalent binding inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). This compound has garnered attention due to its potential therapeutic applications in treating various advanced solid tumors characterized by HER2 or HER3 aberrations. This article details the biological activity of this compound, emphasizing its mechanism of action, clinical findings, and preclinical studies.

This compound functions as a small-molecule irreversible selective HER2 kinase inhibitor . It covalently binds to the cysteine residue at position C805 on the HER2 protein, effectively inhibiting its kinase activity. This inhibition is crucial as it disrupts the downstream signaling pathways that promote tumor growth and survival in HER2-overexpressing cancers .

Phase I Study Overview

A pivotal phase I study (NCT03410927) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The study involved 19 patients who received escalating doses of this compound ranging from 50 mg to 200 mg twice daily (BID) over 21-day cycles. The primary objectives included determining the maximum tolerated dose (MTD) and assessing dose-limiting toxicities (DLTs) .

Key Findings:

- Dose-Limiting Toxicities: At the highest dose of 200 mg BID, two cases of Grade 3 diarrhea were reported. Following a dose reduction to 150 mg BID, another case of Grade 3 diarrhea occurred, alongside a fatal cardiac arrest in one patient after one cycle of treatment .

- Efficacy: Among the evaluable patients, partial responses were documented in 2 out of 14 patients. The median treatment duration was approximately 81 days, with a mean relative dose intensity of 74.9% .

Table 1: Patient Characteristics and Treatment Outcomes

| Characteristic | Value |

|---|---|

| Total Patients Enrolled | 19 |

| Median Age | 57.7 years (range: 29-79) |

| ECOG Performance Status | 0 or 1 |

| MTD Achieved | Not determined |

| Partial Responses | 2 out of 14 evaluable |

| Mean Treatment Duration | 81 days |

Preclinical Studies

Preclinical investigations have demonstrated this compound's effectiveness against tumors resistant to established HER2-targeting therapies like trastuzumab and T-DM1. In xenograft models derived from breast cancer patients who had developed resistance to these therapies, this compound exhibited significant anti-tumor effects by effectively inhibiting HER2-HER3 signaling pathways .

Case Study: Resistance Models

- In vivo models established resistance through continuous exposure to trastuzumab and pertuzumab. Upon switching to this compound treatment, researchers observed a notable reduction in tumor size, indicating that tumors remained dependent on HER2-HER3 signaling despite previous treatments .

Table 2: Efficacy of this compound in Preclinical Models

| Model Type | Treatment | Outcome |

|---|---|---|

| Trastuzumab-resistant | This compound | Significant tumor shrinkage |

| T-DM1-resistant | This compound | Effective signal inhibition |

Safety Profile

The safety profile of this compound was closely monitored during clinical trials. The most common adverse events included gastrointestinal disturbances such as diarrhea and potential cardiac events. The study was halted due to unacceptable toxicity levels at higher doses, underscoring the need for careful patient selection and monitoring during treatment .

Propriétés

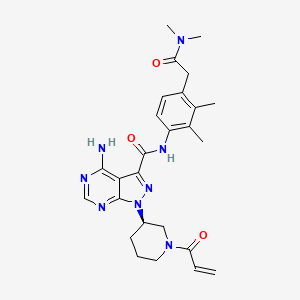

IUPAC Name |

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCIICHPRAAMGK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.